molecular formula C16H10Cl2N2OS B13714561 (5E)-5-(2,6-dichlorobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

(5E)-5-(2,6-dichlorobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B13714561
M. Wt: 349.2 g/mol
InChI Key: QRUHCDZYSQJKFF-NTEUORMPSA-N
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Description

(5E)-5-(2,6-dichlorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a synthetic organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(2,6-dichlorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of 2,6-dichlorobenzaldehyde with 2-mercapto-3-phenyl-4H-imidazol-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography might be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(2,6-dichlorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imidazole ring can be reduced under certain conditions.

    Substitution: The chlorine atoms on the benzylidene group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are common.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield disulfides, while substitution could result in various substituted benzylidene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-(2,6-dichlorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Imidazole derivatives are known for their diverse biological activities, making this compound a subject of interest.

Medicine

In medicinal chemistry, (5E)-5-(2,6-dichlorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one could be investigated for its potential therapeutic applications. It might serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique properties might make it suitable for various applications.

Mechanism of Action

The mechanism of action of (5E)-5-(2,6-dichlorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one would depend on its specific biological activity. Generally, imidazole derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(2,4-dichlorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
  • (5E)-5-(2,6-difluorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
  • (5E)-5-(2,6-dibromobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Uniqueness

The uniqueness of (5E)-5-(2,6-dichlorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one lies in its specific substitution pattern on the benzylidene group. The presence of two chlorine atoms at the 2 and 6 positions can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C16H10Cl2N2OS

Molecular Weight

349.2 g/mol

IUPAC Name

(5E)-5-[(2,6-dichlorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C16H10Cl2N2OS/c17-12-7-4-8-13(18)11(12)9-14-15(21)20(16(22)19-14)10-5-2-1-3-6-10/h1-9H,(H,19,22)/b14-9+

InChI Key

QRUHCDZYSQJKFF-NTEUORMPSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C=CC=C3Cl)Cl)/NC2=S

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC=C3Cl)Cl)NC2=S

Origin of Product

United States

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